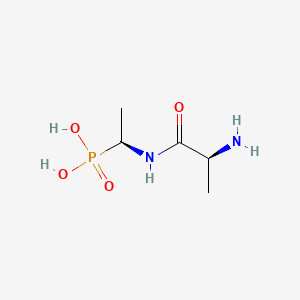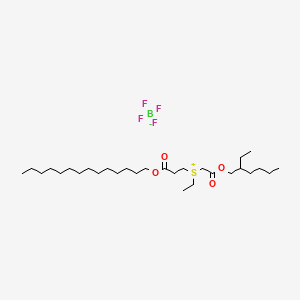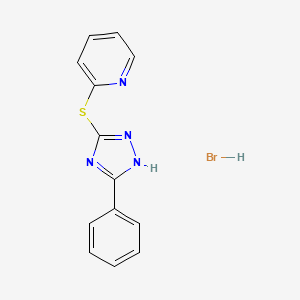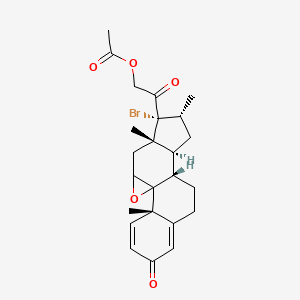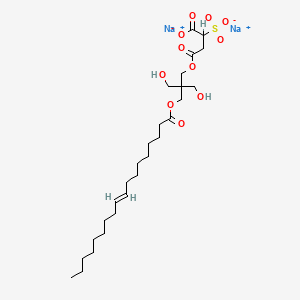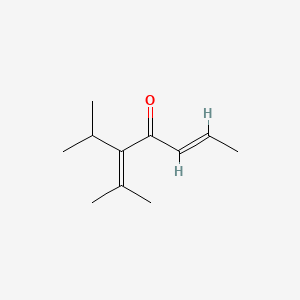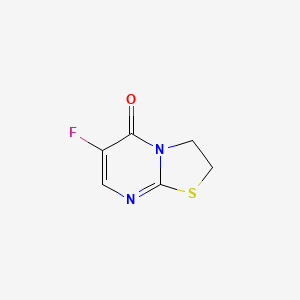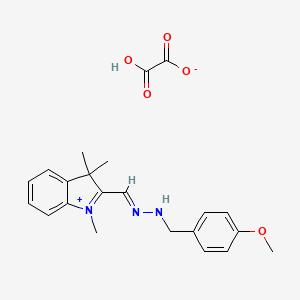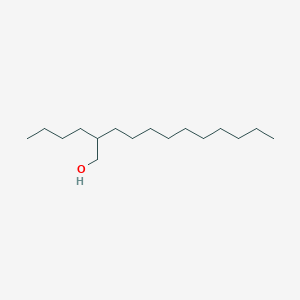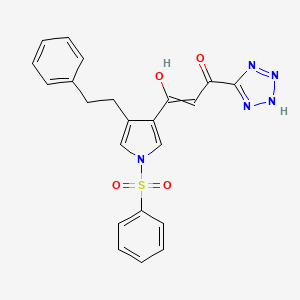
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- is a complex organic compound that features a pyrrole ring substituted with various functional groups
準備方法
The synthesis of 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Tetrazole Group: This step involves the cycloaddition of an azide with a nitrile group to form the tetrazole ring.
Addition of the Phenylethyl and Phenylsulfonyl Groups: These groups can be introduced through Friedel-Crafts alkylation and sulfonylation reactions, respectively.
Final Functionalization: The hydroxy and oxo groups can be introduced through selective oxidation and reduction reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxy groups or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and pathways.
作用機序
The mechanism of action of 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
類似化合物との比較
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(3-hydroxy-1-oxo-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)-: This compound lacks the tetrazole group, which may affect its reactivity and applications.
1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(methylsulfonyl)-: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may influence its chemical properties and biological activity.
The presence of the tetrazole and phenylsulfonyl groups in 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- makes it unique and potentially more versatile in its applications.
特性
CAS番号 |
280571-21-3 |
|---|---|
分子式 |
C22H19N5O4S |
分子量 |
449.5 g/mol |
IUPAC名 |
3-[1-(benzenesulfonyl)-4-(2-phenylethyl)pyrrol-3-yl]-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H19N5O4S/c28-20(13-21(29)22-23-25-26-24-22)19-15-27(32(30,31)18-9-5-2-6-10-18)14-17(19)12-11-16-7-3-1-4-8-16/h1-10,13-15,28H,11-12H2,(H,23,24,25,26) |
InChIキー |
LETIRWUTIYCEOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CN(C=C2C(=CC(=O)C3=NNN=N3)O)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


